molecular formula C12H16O3 B1298809 4-(4-Methoxy-3-methylphenyl)butanoic acid CAS No. 33446-15-0

4-(4-Methoxy-3-methylphenyl)butanoic acid

Cat. No. B1298809
CAS RN: 33446-15-0
M. Wt: 208.25 g/mol
InChI Key: CWNPAVGNPUYSNX-UHFFFAOYSA-N
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Description

4-(4-Methoxy-3-methylphenyl)butanoic acid is a chemical compound with the molecular formula C12H16O3 . It has a molecular weight of 208.25 g/mol .


Molecular Structure Analysis

The molecular structure of 4-(4-Methoxy-3-methylphenyl)butanoic acid consists of a butanoic acid chain attached to a methoxy-methylphenyl group . The InChI code for this compound is 1S/C12H16O3/c1-9-6-7-10 (8-11 (9)15-2)4-3-5-12 (13)14/h6-8H,3-5H2,1-2H3, (H,13,14) .

Scientific Research Applications

Application in Neurodegenerative Diseases Research

Scientific Field

Neuroscience and Pharmacology

Summary of the Application

4-(4-Methoxy-3-methylphenyl)butanoic acid has been studied for its potential therapeutic effects in neurodegenerative diseases such as Alzheimer’s and Parkinson’s . The compound is considered a chemical chaperone, which can help prevent protein aggregation, a common feature in the pathogenesis of neurodegenerative diseases .

Methods of Application or Experimental Procedures

The compound is typically administered to model organisms or cell cultures to study its effects on protein aggregation and cell survival . The specific dosage and administration method may vary depending on the experimental design.

Results or Outcomes

The compound has been found to ameliorate unfolded proteins and suppress their aggregation, which can protect against endoplasmic reticulum stress-induced neuronal cell death . However, the compound currently requires high doses for therapeutic efficacy, indicating a need for further optimization .

Use in Organic Chemistry Education

Scientific Field

Organic Chemistry Education

Summary of the Application

While not directly related to “4-(4-Methoxy-3-methylphenyl)butanoic acid”, a similar compound, “4-(4-Methylphenyl)-4-oxobutanoic acid”, is used in undergraduate teaching of organic chemistry synthesis .

Methods of Application or Experimental Procedures

This compound can be prepared by a Friedel–Crafts reaction between toluene and succinic anhydride catalyzed by a Lewis acid such as aluminium chloride .

Results or Outcomes

The preparation of this compound provides a practical example of a Friedel–Crafts reaction, which is a key concept in organic chemistry .

Safety And Hazards

Safety data for 4-(4-Methoxy-3-methylphenyl)butanoic acid indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Relevant Papers

Several papers related to 4-(4-Methoxy-3-methylphenyl)butanoic acid and similar compounds were found . These papers cover a range of topics including the synthesis and biological applications of boronic acids , the quantitation of related compounds , and safety data . Further analysis of these papers could provide more detailed information on the compound.

properties

IUPAC Name

4-(4-methoxy-3-methylphenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-9-8-10(4-3-5-12(13)14)6-7-11(9)15-2/h6-8H,3-5H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWNPAVGNPUYSNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CCCC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601283629
Record name 4-Methoxy-3-methylbenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601283629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methoxy-3-methylphenyl)butanoic acid

CAS RN

33446-15-0
Record name 4-Methoxy-3-methylbenzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33446-15-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-3-methylbenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601283629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A stirred solution of 1.7 grams (0.009 mole) of 4-(4-methoxy-3-methylphenyl)butan-1-ol in 50 mL of acetone was cooled to 0° C.-4° C., and about 15 to 20 mL (excess) of Jones Reagent was added dropwise. Upon completion of addition, the reaction mixture was stirred at 0° C. for two hours, then it was allowed to warm to ambient temperature, where it stirred for an additional three hours. After this time, the reaction mixture was diluted with isopropanol and filtered. The filter cake was washed with acetone, and the combined filtrate and wash were concentrated under reduced pressure to a residue. The residue was partitioned with methylene chloride and water and the separated organic layer was washed with water. The organic layer was then dried with sodium sulfate and filtered. The filtrate was concentrated under reduced pressure to a residue. The residue was dried under vacuum, yielding 1.1 grams of subject compound. The NMR spectrum was consistent with the proposed structure. The reaction was repeated to obtain an additional amount of subject compound.
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Jones Reagent
Quantity
17.5 (± 2.5) mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

[2-(1,3-Dioxolan-2-yl) ethyl]triphenylphosphonium bromide (28.2 9, 63.8 mmol) was suspended in tetrahydrofuran (100 mL) and a solution of potassium t-butoxide (7.15 9, 63.8 mmol) in tetrahydrofuran (100 mL) was added thereto under nitrogen atmosphere over 30 minutes, followed by stirring of the mixture under ice-cooling for 30 minutes. A solution of 4-methoxy-3-methylbenzaldehyde (8.2 mL, 60.6 mmol) in tetrahydrofuran (100 mL) was added thereto over 20 minutes and the mixture was stirred under ice-cooling for 20 minutes. A saturated aqueous ammonium chloride solution was added to the reaction mixture to stop the reaction and ethyl acetate was added thereto to separate it. The thus obtained organic phase was separated, washed with water and a saturated aqueous NaCl solution dried over anhydrous magnesium sulfate. After filtration, the solvent was evaporated under reduced pressure and the residue was purified by silica gel chromatography (hexane:ethyl acetate, 15:1-10:1) to obtain a crude product (14.9 9). 10% Palladium-carbon (5.00 9, 50% moisture) was added to a solution of the obtained crude product (14.9 g) in ethanol (100 mL) and the mixture was stirred at room temperature under a hydrogen atmosphere for 2 hours. After the palladium-carbon in the reaction mixture was Celite-filtered, the filtrate was evaporated under reduced pressure. The residue was purified by silica gel chromatography (hexane:ethyl acetate, 10:1) to obtain [1-(1,3-dioxolan-2-yl)-3-(4-methoxy-3-methylphenyl)]propane (12.8 g, yield: 85%). A 3N aqueous hydrochloric acid solution was added dropwise to a solution of the obtained [1-(1,3-dioxolan-2-yl)-3-(4-methoxy-3-methylphenyl)]propane (12.8 g, 54.0 mmol) in THF (200 mL) and the mixture was stirred for 2 hours. Water (400 mL) and ethyl acetate (300 mL) were added to the reaction mixture to separate it. The thus obtained organic phase was separated, washed with water and a saturated aqueous NaCl solution and dried over anhydrous sodium sulfate. After filtration, the solvent was evaporated under reduced pressure to obtain 4-(3-methyl-4-methoxyphenyl)butanaldehyde (8.42 g, 81%). An aqueous solution (50 mL) of sulfamic acid (7.8 9, 0.08 mol) and an aqueous solution (50 mL) of sodium chlorite (9.2 g, 0.10 mol) were added to a solution of 4-(3-methyl-4-methoxyphenyl)butanaldehyde (8.42 9, 43.8 mmol) in dioxane (100 mL) under ice-cooling and the mixture was stirred at room temperature for 1 hour. Ethyl ether (200 mL) was added to the reaction mixture to separate it. After the pH of the aqueous phase was brought to 3 to 4 by 1N hydrochloric acid, ethyl acetate was added thereto to separate it. The thus obtained organic phase was separated, washed with a saturated aqueous NaCl solution and dried over anhydrous sodium sulfate. After filtration, the solvent was evaporated under reduced pressure to obtain 4-(3-methyl-4-methoxyphenyl)butyric acid (5.38 g, yield: 60%).
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
43.8 mmol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Zinc dust (40.0 g) was washed with HCl 10% and shaken for 2 min, and the water was decanted. HgCl2 (6.0 g) was then added, followed by water (60 mL) and concentrated HCl (2 mL). The mixture was shaken for 5 min, the water was decanted, and covered with water (30 mL) and concentrated HCl (70 mL). Toluene (20 mL) was added, followed by 4-(4-methoxy-3-methylphenyl)-4-oxobutyric acid (Compound 2, 11.7 g, 52.7 mmol). The resulting solution was refluxed vigorously for 24 h with addition of concentrated HCl (3×20 mL every 3 h). After being cooled down to room temperature, the two layers were separated, and the aqueous layer was washed three times with diethyl ether. The combined organic layers were washed with brine, dried over MgSO4, and filtered. The solvent was removed to give 10.7 g (98%) of the title compound as a light yellow solid.
Quantity
11.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
98%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Methoxy-3-methylphenyl)butanoic acid
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Citations

For This Compound
1
Citations
S Tsuboi, K Shinhama, A Takeda - Journal of heterocyclic …, 1988 - Wiley Online Library
(±)‐1‐Nordesmotroposantonin (2), a thermolysis product of santonin, and its isomer, α‐(1,2,3,4‐tetrahydro‐1,7‐dihydroxy‐α,6‐dimethyl‐2‐naphthalene)acetic acid γ‐lactone (3) were …
Number of citations: 5 onlinelibrary.wiley.com

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